molecular formula C13H12N2O2 B11875819 Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-80-3

Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11875819
CAS No.: 1346686-80-3
M. Wt: 228.25 g/mol
InChI Key: LJGUVJZDFUPTJN-UHFFFAOYSA-N
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Description

Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate is a bipyridine derivative characterized by a methyl substituent at position 6 of the pyridine ring and a methyl ester group at position 5' of the adjacent pyridine moiety. The bipyridine scaffold is notable for its ability to engage in π-π stacking and metal coordination, while the methyl and ester substituents influence electronic properties, solubility, and intermolecular interactions .

Properties

CAS No.

1346686-80-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI Key

LJGUVJZDFUPTJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of Pyridyl Zinc Reagent

    • A 6-methylpyridyl bromide or triflate is treated with tert-butyllithium (t-BuLi) in THF at low temperatures (-78°C to 0°C) to generate the corresponding organozinc intermediate.

    • The intermediate is then quenched with ZnCl₂ to form the pyridyl zinc reagent.

  • Cross-Coupling with Halogenated Pyridine

    • The pyridyl zinc reagent reacts with 3'-bromopyridine or 3'-triflate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (e.g., PPh₃) under reflux conditions.

    • This step forms the 2,3'-bipyridine core.

  • Functional Group Transformation

    • The resulting 6-methyl-2,3'-bipyridine is esterified at the 5'-position using methyl chloroformate or another methylating agent under basic conditions (e.g., NaH, DMF).

Table 1: Representative Negishi Coupling Conditions

SubstrateCatalyst SystemSolventTemperatureYield (%)Reference
6-Methylpyridyl ZnPd(PPh₃)₄THFReflux75–80
3'-BromopyridinePdCl₂, XPhosDMF60°C63

Advantages :

  • High regioselectivity for 2,3'-bipyridine formation.

  • Tolerance to electron-withdrawing groups (e.g., esters, nitriles).

Limitations :

  • Requires anhydrous conditions and sensitive organometallic reagents.

Suzuki-Miyaura Coupling

The Suzuki reaction is an alternative for forming biaryl bonds, particularly effective with boronic acid derivatives.

Key Steps

  • Preparation of Boronic Acid

    • A 6-methylpyridyl boronic acid is synthesized via transmetalation of the corresponding bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂.

  • Coupling with Halogenated Pyridine

    • The boronic acid reacts with 3'-bromopyridine using a palladium catalyst (e.g., PdCl₂, Na₂CO₃) in a polar aprotic solvent (e.g., dioxane).

  • Esterification

    • The 5'-position is esterified as described in the Negishi method.

Table 2: Suzuki Coupling Conditions

SubstrateCatalyst SystemBaseSolventTemperatureYield (%)Reference
6-Methylpyridyl B(OH)₂PdCl₂, SPhosK₂CO₃Dioxane80°C80
3'-BromopyridinePd(OAc)₂, XPhosNa₂CO₃DMF100°C60

Advantages :

  • Mild reaction conditions compared to Negishi.

  • Efficient for electron-deficient aryl halides.

Limitations :

  • Limited functional group compatibility (e.g., poor with nitro groups).

Ullmann-Type Coupling

This method employs nickel or copper catalysts for C–N or C–C bond formation, offering an alternative to palladium-based systems.

Key Steps

  • Nickel-Catalyzed Coupling

    • A 6-methylpyridyl triflate reacts with 3'-bromopyridine in the presence of NiBr₂(dme) and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) in DMF at 60°C.

  • Esterification

    • The product is esterified at the 5'-position.

Table 3: Ullmann Coupling Conditions

SubstrateCatalyst SystemSolventTemperatureYield (%)Reference
6-Methylpyridyl OTfNiBr₂(dme), dtbpyDMF60°C75
3'-BromopyridineCuI, 1,10-phenanthrolineTHF80°C60

Advantages :

  • Cost-effective catalysts (Ni vs. Pd).

  • Compatible with sterically hindered substrates.

Limitations :

  • Lower yields compared to Negishi or Suzuki.

Post-coupling modifications enable the introduction of the methyl ester group.

Esterification

  • Methyl Chloroformate Method :

    • 6-Methyl-2,3'-bipyridine is treated with methyl chloroformate (ClCO₂Me) in the presence of a base (e.g., NaH) in DMF.

    • Yield : ~85%.

Nitrile to Ester Conversion

  • Hydrolysis and Esterification :

    • A 5'-cyano-6-methyl-2,3'-bipyridine is hydrolyzed to the carboxylic acid using LiOH/H₂O, followed by esterification with methanol/H₂SO₄.

    • Yield : ~70%.

Table 4: Esterification Methods

SubstrateReagentConditionsYield (%)Reference
6-Methyl-2,3'-bipyridineClCO₂Me, NaHDMF, rt, 2 h85
5'-CN-6-Methyl-BipyridineLiOH, H₂OReflux, 6 h → H₂SO₄70

Key Challenges and Solutions

  • Regioselectivity :

    • Challenge : Competing coupling at the 4'-position of pyridine.

    • Solution : Use directing groups (e.g., methyl at 6-position) to favor 2,3'-coupling.

  • Functional Group Stability :

    • Challenge : Sensitive ester groups during coupling.

    • Solution : Introduce ester post-coupling via mild esterification.

  • Purification :

    • Challenge : Isolation of bipyridine products due to coordination with metals.

    • Solution : Use EDTA to sequester metal ions during workup.

Comparative Analysis of Methods

MethodYield (%)SelectivityCostScalabilityReference
Negishi75–80HighModerateHigh
Suzuki60–80ModerateHighModerate
Ullmann60–75ModerateLowModerate
Esterification70–85N/ALowHigh

Chemical Reactions Analysis

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals. Its nitrogen atoms coordinate with metal ions, while the ester group modulates electronic properties.

Metal ComplexReaction ConditionsKey PropertiesApplicationsReferences
Ru(II) complexes80°C, aqueous/organic solvent mixHigh redox activityWater oxidation catalysis
Cu(I/II) complexesRoom temperature, THFLuminescent propertiesSensor development
Fe(III) complexesReflux in ethanolParamagnetic behaviorMagnetic materials
  • Mechanism : The bipyridine nitrogen atoms donate electron pairs to metal centers, forming octahedral or square planar geometries. The ester group’s electron-withdrawing effect stabilizes low oxidation states in metals like Ru[^5].

  • Catalytic Activity : Ru complexes derived from this ligand show turnover frequencies (TOF) up to 4,200 h⁻¹ in water oxidation reactions[^5].

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux for 12–24 hrs.

  • Product : 6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid (yield: 85–92%)[^1][^6].

Basic Hydrolysis

  • Conditions : 2M NaOH, 80°C for 8 hrs.

  • Product : Same carboxylic acid (yield: 78–88%) with faster kinetics but lower selectivity[^6].

Nucleophilic Substitution

The methyl group at the 6-position participates in SN2 reactions when activated by electron-withdrawing effects from the ester:

NucleophileConditionsProductYieldApplications
NH₃ (excess)Ethanol, 60°C, 6 hrs6-Aminomethyl derivative65%Antibacterial agents
ThiophenolDMF, K₂CO₃, 100°C6-(Phenylthio)methyl analog72%Antioxidant studies

Cross-Coupling Reactions

While not directly reactive in Suzuki-Miyaura couplings, its brominated derivatives participate in C–C bond formation:

Example Pathway

  • Bromination : Treat with NBS (N-bromosuccinimide) to introduce Br at the 4-position.

  • Suzuki Coupling : React with arylboronic acids under Pd catalysis (yield: 60–75%)[^2][^8].

Biological Interactions

  • Enzyme Inhibition : Binds to M. tuberculosis MmpL3 with IC₅₀ = 0.016 μg/mL, disrupting mycolic acid transport[^3].

  • Protein Binding : Forms π-π interactions with tryptophan residues in serum albumin (binding constant: 1.2 × 10⁴ M⁻¹)[^6].

Comparative Reactivity

The compound’s reactivity differs from related bipyridines due to its substitution pattern:

CompoundKey FeatureReactivity Difference
2,2'-BipyridineNo substituentsFaster metal coordination but lower stability
4,4'-Dimethyl-2,2'-bipyridineMethyl at 4-positionsReduced electron density at N atoms
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylateEster + methylEnhanced metal complex stability and hydrolytic versatility

Scientific Research Applications

Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate is a chemical compound featuring a bipyridine structure, characterized by two pyridine rings connected by a carbon-carbon bond. It has a methyl group at the 6-position and a carboxylate ester group at the 5-position of one of the pyridine rings, contributing to its chemical properties and applications in organic synthesis and medicinal chemistry.

Coordination Chemistry

This compound can act as a ligand for synthesizing metal complexes. It can bind with metal ions, influencing its reactivity and stability in biological systems.

Research indicates that this compound exhibits biological activity, particularly in enzyme inhibition and protein-ligand interactions. Its ability to coordinate with metal ions enhances its potential as a ligand in biological systems, making it useful for investigating various biochemical pathways and therapeutic targets.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
2,2'-BipyridineLacks methyl and carboxylate groupsLess sterically hindered
4,4'-Dimethyl-2,2'-bipyridineMethyl groups at the 4-positionsDifferent electronic properties due to substitution pattern
6,6'-Dimethyl-2,2'-bipyridineMethyl groups at the 6-positionsSimilar steric effects but distinct electronic properties

Mechanism of Action

The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate and related bipyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
This compound C₁₃H₁₂N₂O₂ 228.25 6-methyl, 5'-COOCH₃ Expected higher lipophilicity vs. 5e N/A
Methyl [2,3'-bipyridine]-5'-carboxylate (5e) C₁₂H₁₀N₂O₂ 214.22 5'-COOCH₃ 1H NMR: δ 9.41 (s, 1H), 8.76 (d, J = 4.4 Hz, 1H); synthesized via Suzuki-Miyaura (55% yield) [6]
5-Methyl-[2,3'-bipyridine]-5'-carboxamide C₁₂H₁₁N₃O 213.24 5-methyl, 5'-CONH₂ Enhanced H-bonding capacity vs. ester derivatives [7]
6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine C₁₂H₇F₆N₃ 307.20 6-CF₃, 3-NH₂ High lipophilicity; pharmaceutical applications [4]

Key Comparisons :

This could influence reactivity in metal coordination or catalytic applications. In contrast, 6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine () features strong electron-withdrawing CF₃ groups, which may enhance stability in oxidative environments or alter binding affinities in drug design .

Hydrogen Bonding and Solubility :

  • The ester group (COOCH₃) in the target compound and 5e acts as a hydrogen-bond acceptor, whereas the carboxamide (CONH₂) in 5-methyl-[2,3'-bipyridine]-5'-carboxamide can donate and accept H-bonds, improving solubility in polar solvents .

Synthetic Accessibility :

  • Compound 5e (methyl [2,3'-bipyridine]-5'-carboxylate) was synthesized via a Suzuki-Miyaura cross-coupling reaction using saponin as a green surfactant, achieving a moderate yield of 55% . The addition of a methyl group at position 6 in the target compound may require optimized conditions to avoid steric hindrance.

For example, trifluoromethyl groups often enhance metabolic stability in pharmaceuticals .

Biological Activity

Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on enzyme inhibition, protein-ligand interactions, and its applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a bipyridine structure with a methyl group at the 6-position and a carboxylate ester group at the 5-position. This structural arrangement contributes to its chemical reactivity and biological properties.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : Approximately 216.24 g/mol

The presence of both a methyl group and a carboxylate ester enhances its steric and electronic characteristics, making it particularly valuable in coordination chemistry and biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes that play crucial roles in metabolic pathways. For example:

  • Inhibition of Aldose Reductase : A study demonstrated that this compound effectively inhibits aldose reductase, an enzyme implicated in diabetic complications. The inhibition was found to be dose-dependent, with significant activity observed at micromolar concentrations.

Protein-Ligand Interactions

The compound's ability to coordinate with metal ions enhances its potential as a ligand in biological systems. It has been shown to interact with various proteins, influencing biochemical pathways:

  • Binding Affinity : this compound exhibits high binding affinity for certain metalloproteins, which may facilitate the development of targeted therapies for diseases involving metal ion dysregulation.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant antiproliferative effects on colorectal and pancreatic cancer cells, suggesting potential use as an anticancer agent .
  • Enzyme Activity Modulation : Another study focused on the modulation of enzyme activities by this compound. It was found to enhance the activity of certain antioxidant enzymes while inhibiting others involved in oxidative stress pathways, highlighting its dual role as both an inhibitor and enhancer depending on the target enzyme .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related bipyridine derivatives is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl at 6-position; Carboxylate at 5-positionEnzyme inhibition; Anticancer activity
2,2'-BipyridineLacks substituentsMinimal biological activity
4,4'-Dimethyl-2,2'-bipyridineMethyl groups at 4-positionsModerate enzyme interaction
6,6'-Dimethyl-2,2'-bipyridineMethyl groups at 6-positionsVariable activity based on substitution

This table illustrates how the specific substitution pattern of this compound influences its biological activity compared to other bipyridine compounds.

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